molecular formula C10H12F2N2O2S B8175696 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline

Cat. No.: B8175696
M. Wt: 262.28 g/mol
InChI Key: GUQNDPHRUGPWKY-UHFFFAOYSA-N
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Description

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is a chemical compound with the molecular formula C10H12F2N2O2S It is characterized by the presence of a difluoropyrrolidine group attached to a sulfonyl aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline typically involves the reaction of 3,3-difluoropyrrolidine with sulfonyl chloride, followed by the introduction of aniline. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl aniline structure. The reaction is usually carried out under inert gas conditions to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine group may enhance binding affinity and specificity, while the sulfonyl aniline structure can modulate the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is unique due to the combination of the difluoropyrrolidine and sulfonyl aniline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c11-10(12)5-6-14(7-10)17(15,16)9-3-1-8(13)2-4-9/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQNDPHRUGPWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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